molecular formula C8H3BrF2O B8770496 7-bromo-4,5-difluorobenzofuran

7-bromo-4,5-difluorobenzofuran

Cat. No.: B8770496
M. Wt: 233.01 g/mol
InChI Key: DCNVPYHWDHKFIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4,5-difluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,5-difluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzofuran derivatives .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4,5-difluorobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorination and bromination make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H3BrF2O

Molecular Weight

233.01 g/mol

IUPAC Name

7-bromo-4,5-difluoro-1-benzofuran

InChI

InChI=1S/C8H3BrF2O/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3H

InChI Key

DCNVPYHWDHKFIW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C(=C21)F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Beginning with 5 gm (23.9 mMol) 2-bromo-4,5-difluorophenol, 7.05 gm (91%) 2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal were prepared essentially as described in Preparation IV.
Quantity
5 g
Type
reactant
Reaction Step One
Name
2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal
Quantity
7.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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